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Compound of Interest

Compound Name: Cinnamyl isobutyrate

Cat. No.: B085773

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for
cinnamyl isobutyrate, a fragrance and flavoring agent. The document is intended for
researchers, scientists, and professionals in the fields of drug development, analytical
chemistry, and quality control, offering a detailed analysis of its Nuclear Magnetic Resonance
(NMR) and Infrared (IR) spectral properties.

Executive Summary

Cinnamyl isobutyrate is a chemical compound valued for its characteristic fruity and balsamic
aroma. Accurate and detailed spectroscopic data are essential for its identification, quality
assessment, and in various research and development applications. This guide presents
tabulated *H and 3C NMR data, and IR absorption bands for cinnamyl isobutyrate, supported
by detailed experimental protocols for data acquisition. A logical workflow for spectroscopic
analysis is also provided in a visual format.

Spectroscopic Data

The following tables summarize the key quantitative spectroscopic data for cinnamyl
isobutyrate.

'H Nuclear Magnetic Resonance (NMR) Data

Table 1: *H NMR Spectroscopic Data for Cinnamyl Isobutyrate
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Chemical Shift (8)

Multiplicity Integration Assignment
Ppm
7.40 - 7.20 m 5H Ar-H
6.64 d,J=159Hz 1H CeHs-CH=CH-
6.25 dt, J=15.9, 6.4 Hz 1H CeHs-CH=CH-
4.71 d,J=6.4Hz 2H -O-CHza-
2.60 sept, J = 7.0 Hz 1H -CH(CHs3)2
1.18 d,J=7.0Hz 6H -CH(CHs3)2

Note: Data is referenced to a typical spectrum in CDCIs. Actual chemical shifts may vary

slightly depending on the solvent and experimental conditions.

13C Nuclear Magnetic Resonance (NMR) Data

Table 2: 13C NMR Spectroscopic Data for Cinnamyl Isobutyrate

Chemical Shift (d) ppm Assignment
176.8 C=0

136.4 Ar-C (quaternary)
134.2 CeHs-CH=CH-
128.6 Ar-CH

128.1 Ar-CH

126.6 Ar-CH

123.3 CeHs-CH=CH-
65.2 -O-CH2-

34.1 -CH(CHs)2

19.0 -CH(CHs)2
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Note: Data is referenced to a typical spectrum in CDCIs. Actual chemical shifts may vary
slightly depending on the solvent and experimental conditions.

Infrared (IR) Spectroscopy Data

Table 3: Key IR Absorption Bands for Cinnamyl Isobutyrate

Wavenumber (cm~?) Intensity Assignment

3028 Weak Aromatic C-H Stretch
2965, 2875 Medium Alkene C-H Stretch
1733 Strong C=0 (Ester) Stretch[1]
1254, 1100 Strong C-O Stretch

963 Strong =C-H Bend (trans)

Note: The IR data is based on Attenuated Total Reflectance (ATR) measurements of the neat
liquid.

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data
presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H and 13C NMR spectra are typically acquired on a 400 MHz (or higher) NMR spectrometer.
For a neat liquid sample like cinnamyl isobutyrate, a small amount is placed directly into a 5
mm NMR tube. Alternatively, for higher resolution and to use a lock solvent, a few drops of the
sample can be dissolved in a deuterated solvent such as chloroform-d (CDCIs).

Typical *H NMR Acquisition Parameters:
e Pulse Program: Standard single-pulse experiment.

e Number of Scans: 16-32
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» Relaxation Delay: 1.0 s

e Acquisition Time: 3-4 s

e Spectral Width: -2 to 12 ppm

Typical 3C NMR Acquisition Parameters:

e Pulse Program: Proton-decoupled pulse program (e.g., zgpg30).

Number of Scans: 1024 or more, depending on concentration.

Relaxation Delay: 2.0 s

Acquisition Time: 1-2 s

Spectral Width: 0 to 200 ppm

Infrared (IR) Spectroscopy

Attenuated Total Reflectance (ATR) - Fourier Transform Infrared (FTIR) spectroscopy is a
suitable method for acquiring the IR spectrum of liquid cinnamyl isobutyrate.

ATR-FTIR Protocol:
e Record a background spectrum of the clean, empty ATR crystal.

o Place a small drop of the cinnamyl isobutyrate sample directly onto the ATR crystal,
ensuring complete coverage of the crystal surface.

e Acquire the sample spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4
cm~1 over a spectral range of 4000-400 cm~1.

o After the measurement, the crystal should be thoroughly cleaned with a suitable solvent

(e.g., isopropan-2-ol) and dried.

Visualization of Spectroscopic Workflow
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The following diagram illustrates the logical workflow for the spectroscopic analysis of
cinnamyl isobutyrate.

Spectroscopic Analysis Data Acquisition Data Interpretation

IR Spectroscopy FTIR Spectrum

*

NMR Spectroscopy 13C NMR Spectrum 13C NMR Data Table

Sample Preparation

Cinnamyl Isobutyrate (Liquid)

y

1H NMR Spectrum 1H NMR Data Table

Click to download full resolution via product page

Caption: Workflow for the spectroscopic analysis of cinnamyl isobutyrate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b085773#spectroscopic-data-nmr-ir-for-cinnamyl-
isobutyrate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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